molecular formula C8H5Cl2FO2 B2820296 3-Chloro-5-fluoro-4-methoxybenzoyl chloride CAS No. 886497-26-3

3-Chloro-5-fluoro-4-methoxybenzoyl chloride

Cat. No.: B2820296
CAS No.: 886497-26-3
M. Wt: 223.02
InChI Key: MVYOXPAZTHFOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-fluoro-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . It is a derivative of benzoyl chloride, featuring chlorine, fluorine, and methoxy substituents on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of derivatives that inhibit specific enzymes, such as lysine-specific demethylase 1 (lsd1) , and p38MAP kinases . These enzymes play crucial roles in cellular processes like gene expression and signal transduction.

Biochemical Pathways

Related compounds have been implicated in pathways involving lsd1 and p38MAP kinases , which are involved in gene expression and cellular signaling, respectively.

Result of Action

Based on the activities of similar compounds, it may potentially influence gene expression and cellular signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .

Preparation Methods

3-Chloro-5-fluoro-4-methoxybenzoyl chloride can be synthesized through several routes. One common method involves the reaction of 3-chloro-5-fluoro-4-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

3-Chloro-5-fluoro-4-methoxybenzoic acid+SOCl23-Chloro-5-fluoro-4-methoxybenzoyl chloride+SO2+HCl\text{3-Chloro-5-fluoro-4-methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Chloro-5-fluoro-4-methoxybenzoic acid+SOCl2​→3-Chloro-5-fluoro-4-methoxybenzoyl chloride+SO2​+HCl

Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

3-Chloro-5-fluoro-4-methoxybenzoyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:

    3-Chloro-5-fluoro-4-methoxybenzoyl chloride+RNH23-Chloro-5-fluoro-4-methoxybenzamide+HCl\text{this compound} + \text{RNH}_2 \rightarrow \text{3-Chloro-5-fluoro-4-methoxybenzamide} + \text{HCl} 3-Chloro-5-fluoro-4-methoxybenzoyl chloride+RNH2​→3-Chloro-5-fluoro-4-methoxybenzamide+HCl

  • Hydrolysis: : In the presence of water, it hydrolyzes to form 3-chloro-5-fluoro-4-methoxybenzoic acid and hydrochloric acid:

    3-Chloro-5-fluoro-4-methoxybenzoyl chloride+H2O3-Chloro-5-fluoro-4-methoxybenzoic acid+HCl\text{this compound} + \text{H}_2\text{O} \rightarrow \text{3-Chloro-5-fluoro-4-methoxybenzoic acid} + \text{HCl} 3-Chloro-5-fluoro-4-methoxybenzoyl chloride+H2​O→3-Chloro-5-fluoro-4-methoxybenzoic acid+HCl

  • Reduction: : It can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

3-Chloro-5-fluoro-4-methoxybenzoyl chloride is used in scientific research for various applications:

Comparison with Similar Compounds

3-Chloro-5-fluoro-4-methoxybenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

The presence of both chlorine and fluorine in this compound makes it unique in terms of its reactivity and the types of derivatives it can form.

Properties

IUPAC Name

3-chloro-5-fluoro-4-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-7-5(9)2-4(8(10)12)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYOXPAZTHFOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-chloro-5-fluoro-4-methoxybenzoic acid (295 mg), toluene (3 mL), N,N-dimethylformamide (1 droplet) and thionyl chloride (0.15 mL) were added, and then the mixture was stirred at 60° C. for 16 hours. The solvent was distilled off under reduced pressure and the obtained residue was azeotroped with toluene and used for the synthesis of (b).
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.